methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a picolinate moiety, both substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinyl intermediate, which is then coupled with a picolinate derivative. Key steps include:
Formation of the Pyrimidinyl Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidinyl intermediate is then reacted with a picolinate derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl ring, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidized Derivatives: Such as carboxylic acids or ketones.
Reduced Derivatives: Such as alcohols.
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be obtained.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in organometallic chemistry.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Agrochemicals: The compound’s potential bioactivity makes it a candidate for the development of new pesticides or herbicides.
Polymers: It can be incorporated into polymer structures to modify their properties.
Mechanism of Action
The mechanism by which methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
- Methyl 3-(4-oxo-4H-pyrimidin-1-yl)-5-(trifluoromethyl)picolinate
- Methyl 3-(6-oxo-4-(methyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidinyl ring can significantly alter the compound’s chemical properties and reactivity.
- Bioactivity: The trifluoromethyl groups in methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate may enhance its bioactivity compared to similar compounds without these groups.
- Stability: The trifluoromethyl groups also contribute to the compound’s stability, making it more resistant to metabolic degradation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O3/c1-25-11(24)10-7(2-6(4-20-10)12(14,15)16)22-5-21-8(3-9(22)23)13(17,18)19/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTVHGUAVWOCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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